4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid
Overview
Description
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid is a transition state analog inhibitor of influenza virus neuraminidase (NA). It is believed to act by binding to the catalytic site of neuraminidase . It is also known to inhibit bacterial, viral, and mammalian neuraminidases .
Synthesis Analysis
The synthesis of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid involves the modification of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), a general inhibitor of viral, bacterial, and human neuraminidases . The hydroxyl at the C9 position in DANA is replaced with an amine group, with the intention of taking advantage of an increased electrostatic interaction with a conserved acidic group in the active site to improve inhibitor binding .
Molecular Structure Analysis
The three-dimensional X-ray structure of the complexes of these ligands and NA was obtained to 1.4 A resolution and showed that both ligands bind isosterically to DANA . Analysis of the geometry of the ammonium at the C4 position indicates that Glu119 may be neutral when these ligands bind .
Scientific Research Applications
Influenza Research
This compound has been used in the study of influenza virus neuraminidase (NA). It is a transition state analog inhibitor of NA . The replacement of the hydroxyl at the C9 position in DANA and 4-amino-DANA with an amine group, with the intention of taking advantage of an increased electrostatic interaction with a conserved acidic group in the active site to improve inhibitor binding, significantly reduces the inhibitor activity of both compounds .
Study of Sialylation-Desialylation Cycles
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (NADNA), a specific endogenous neuraminidase (NEU) inhibitor, may be used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways as well as other processes that depend upon sialylation-desialylation cycles .
Research on Glycoconjugates
This compound has been used in the synthesis of glycosides containing Neu5Gc and/or its derivatives . Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing Neu5Gc and/or its derivatives .
Study of Biological Roles of Neu5Gc
To explore the biological roles of Neu5Gc and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates, various chemical and enzymatic synthetic methods have been developed .
Research on Pathogenic Bacteria
Some pathogenic bacteria also produce Neu5Ac and the corresponding glycoconjugates but Neu5Gc-producing bacteria have yet to be found .
Research on Non-Human Vertebrates
More than 20 Neu5Gc derivatives have been found in non-human vertebrates . To explore the biological roles of Neu5Gc and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates, various chemical and enzymatic synthetic methods have been developed .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid is neuraminidase , an enzyme found in influenza viruses and other organisms . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .
Mode of Action
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid acts as a neuraminidase inhibitor . It is believed to bind to the catalytic site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the host cell . This inhibits the release of progeny viruses from the host cell, effectively halting the spread of the infection .
Biochemical Pathways
By inhibiting neuraminidase, 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid disrupts the life cycle of the influenza virus . This prevents the virus from spreading to other cells and causing further infection. The compound’s action may also affect other processes that depend on sialylation-desialylation cycles .
Result of Action
The inhibition of neuraminidase by 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid results in the containment of the viral infection within the host cell . By preventing the release of new virus particles, the compound helps to limit the spread of the infection .
Future Directions
The future directions in the research and application of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid could involve further modifications at the C9 position of DANA to improve the potency and selectivity of inhibitors that target human neuraminidase . Additionally, further studies could be conducted to better understand the mechanism of action and to explore potential applications in the treatment of diseases caused by neuraminidase-producing pathogens.
properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENBBIXEGPQLS-UFGQHTETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid | |
CAS RN |
130525-62-1 | |
Record name | 4-Amino-2-deoxy-2,3-didehydro-N-acetylneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130525621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Des(carbamimidoyl) zanamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DES(CARBAMIMIDOYL) ZANAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE4L5BBV9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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